molecular formula C14H11FOS B11763286 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Cat. No.: B11763286
M. Wt: 246.30 g/mol
InChI Key: VGDNIFFFGHJGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (CAS: 1820001-72-6) is a fluorinated heterocyclic compound characterized by a dibenzothiepin core substituted with a fluorine atom at the 7-position and a hydroxyl group at the 11-position. Its molecular formula is C₁₄H₁₁FOS, with a molecular weight of 246.30 g/mol. The compound’s structure combines a sulfur-containing tricyclic framework with a hydroxyl group, enabling unique electronic and steric properties that influence its chemical reactivity and biological interactions.

Properties

Molecular Formula

C14H11FOS

Molecular Weight

246.30 g/mol

IUPAC Name

7-fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol

InChI

InChI=1S/C14H11FOS/c15-12-6-3-5-9-11(12)8-17-13-7-2-1-4-10(13)14(9)16/h1-7,14,16H,8H2

InChI Key

VGDNIFFFGHJGRF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2F)C(C3=CC=CC=C3S1)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A prominent method involves intramolecular Friedel-Crafts acylation to construct the dibenzothiepin core. This approach is adapted from protocols used for structurally analogous compounds like 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol.

Typical Steps :

  • Esterification :

    • Starting material: 3-Fluoro-2-methylbenzoic acid.

    • Reaction: Treated with dimethyl sulfate (DMS) in dimethylacetamide (DMAc) to yield methyl 3-fluoro-2-methylbenzoate.

    • Yield: >95% after crystallization.

  • Bromination :

    • Reagents: N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride.

    • Product: Methyl 2-(bromomethyl)-3-fluorobenzoate.

    • Key impurity control: Limiting defluorination by maintaining reaction temperature <80°C.

  • Thiol Etherification :

    • Sulfur source: Diphenyl disulfide (non-volatile, minimizes odor issues).

    • Conditions: AlCl₃ and tetramethyldisiloxane (TMDSO) in toluene at 60°C.

    • Product: Methyl 2-((3-fluorophenyl)thio)benzoate.

  • Cyclization :

    • Reagents: AlCl₃ in toluene at 0–25°C.

    • Mechanism: Intramolecular Friedel-Crafts acylation forms the tricyclic ketone intermediate.

  • Reduction :

    • Reagent: NaBH₄ in ethanol at 40°C.

    • Product: 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol.

    • Yield: 81–92% after crystallization.

Table 1: Comparison of Synthetic Steps and Yields

StepReagents/ConditionsYieldKey Challenges
EsterificationDMS, DMAc, 25°C>95%Defluorination impurities
BrominationNBS, AIBN, CCl₄, 80°C85%Byproduct formation (di-brominated)
Thiol EtherificationDiphenyl disulfide, AlCl₃, toluene, 60°C70%Competing disulfide oxidation
CyclizationAlCl₃, toluene, 0–25°C91%Regioselectivity control
ReductionNaBH₄, ethanol, 40°C92%Over-reduction to dihydro derivative

Alternative Methods and Optimization

Ullmann Coupling for Thioether Formation

Early routes employed Ullmann coupling between aryl halides and thiophenols, but this method faced limitations:

  • Low yields (30–50%) due to disulfide byproducts.

  • Requires base-sensitive substrates , complicating scalability.

Solvent and Catalyst Optimization

  • Thiol Etherification : Replacing volatile thiophenol with diphenyl disulfide improved safety and reduced odor.

  • Cyclization : AlCl₃ outperforms polyphosphoric acid in regioselectivity, minimizing side reactions.

Impurity Control Strategies

  • Defluorination : Strict temperature control during bromination reduces 3-fluoro-2-methylbenzoic acid impurities to <0.1%.

  • Crystallization : Ethanol/water mixtures effectively purge residual diphenyl disulfide and oxidized byproducts.

Scalability and Industrial Adaptation

The Friedel-Crafts route has been validated for multi-kilogram production with consistent yields (75% overall). Critical factors include:

  • Batch-wise addition of AlCl₃ to manage exothermic reactions.

  • In-line IR monitoring to track ketone intermediate formation during cyclization.

Comparative Analysis with Related Compounds

The synthesis of this compound shares similarities with:

  • Dosulepin intermediates : Utilizes analogous cyclization but requires additional methylation steps.

  • Baloxavir marboxil precursors : Differs in fluorine substitution pattern, necessitating adjusted bromination conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 11th position on the dibenzothiepin ring system. Its molecular formula is C14H11F1OSC_{14}H_{11}F_1OS with a molecular weight of approximately 264.29 g/mol. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for research and development.

Medicinal Chemistry

The compound is primarily investigated for its potential as an antiviral agent. Notably, it has been studied in the context of inhibiting dengue virus replication. Research indicates that derivatives of dibenzothiepin exhibit significant antiviral activity against multiple strains of the dengue virus, as well as other flaviviruses such as West Nile virus and Sindbis virus . Specifically, studies have shown that this compound can inhibit viral replication through mechanisms involving enzyme inhibition.

Antiviral Properties

In vitro studies have demonstrated that compounds related to this compound can effectively reduce viral loads in infected cell cultures. For example, when HEK293 cells were treated with this compound in the presence of dengue virus, a significant reduction in focus-forming units was observed . This suggests that the compound may serve as a lead structure for developing new antiviral therapies.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to form ketones or further substitutions to yield diverse derivatives. This versatility makes it an essential compound in synthetic organic chemistry.

Case Study 1: Antiviral Activity Against Dengue Virus

A study published in 2014 highlighted the antiviral effects of small-molecule compounds sharing a common dihydrodibenzothiepine scaffold. The research demonstrated that these compounds could inhibit dengue virus replication effectively. The experimental setup involved treating infected cells with varying concentrations of the compound and measuring the resultant viral load reduction .

Case Study 2: Synthesis Optimization

Research conducted on optimizing the synthesis of this compound revealed a novel six-step process that achieved over 98% purity and up to 75% overall yield. This study emphasized the importance of developing scalable processes for pharmaceutical intermediates .

Mechanism of Action

The mechanism of action of 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit cap-dependent endonuclease, which is crucial for the replication of certain viruses .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The difluoro analog (CAS 1985607-83-7) exhibits lower solubility (0.04 g/L vs. unreported for the monofluoro variant) due to increased hydrophobicity from two fluorine atoms. This enhances metabolic stability but may reduce bioavailability .
  • Hydroxyl Position : The 11-hydroxyl group is critical for hydrogen bonding in receptor interactions, as seen in baloxavir marboxil intermediates .
  • Bulkier Substituents : Phenyl or methoxy groups (e.g., 3-methoxy-11-phenyl derivative) significantly increase LogP, favoring membrane permeability but limiting aqueous solubility .

Pharmacological Activity

Antimicrobial Activity

    Q & A

    Basic Research Questions

    Q. What are the key synthetic strategies for 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, and how do fluorine substitutions influence reaction efficiency?

    • Methodological Answer : The synthesis of fluorinated dibenzothiepin derivatives typically involves sequential electrophilic fluorination and hydroxylation. For 7-fluoro derivatives, regioselective fluorination at the 7-position can be achieved using DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions . Post-fluorination, the hydroxyl group is introduced via Grignard addition or hydrolysis of an intermediate epoxide. Reaction monitoring via 19F NMR^{19}\text{F NMR} is critical to confirm fluorination efficiency, as competing side reactions (e.g., over-fluorination) may arise due to the electron-withdrawing nature of fluorine .

    Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 7-fluoro-dibenzothiepin derivatives?

    • Methodological Answer :

    • X-ray crystallography : Resolves the spatial arrangement of fluorine and hydroxyl groups. For example, monoclinic crystal systems (space group P21/nP2_1/n) with β angles ~95° are common in similar dibenzothiepin structures .
    • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F NMR^{19}\text{F NMR} identify substituent positions. Fluorine’s deshielding effect shifts aromatic protons downfield by 0.5–1.0 ppm .
    • IR spectroscopy : Hydroxyl stretches (3200–3600 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) validate functional groups .

    Q. How does solubility impact formulation strategies for in vitro testing of this compound?

    • Methodological Answer : With a calculated solubility of ~0.04 g/L (25°C) for the 7,8-difluoro analog, solubilization agents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes are recommended for biological assays . Solubility can be empirically tested using the shake-flask method with HPLC quantification .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported binding affinities of fluorinated dibenzothiepin derivatives to CNS receptors?

    • Methodological Answer : Discrepancies may arise from assay conditions (e.g., receptor isoform, temperature). Standardized protocols include:

    • Comparative radioligand binding assays : Use 3H^3\text{H}-labeled antagonists (e.g., ketanserin for 5-HT2A_{2A} receptors) to measure KiK_i values across multiple labs .
    • Molecular dynamics simulations : Analyze fluorine’s role in π-π stacking or hydrogen bonding with receptors (e.g., using AutoDock Vina or GROMACS) .

    Q. What in silico and in vitro models are optimal for predicting metabolic stability of 7-fluoro-dibenzothiepin derivatives?

    • Methodological Answer :

    • CYP450 metabolism prediction : Use software like MetaSite to identify vulnerable sites (e.g., hydroxylation at C6/C11). Fluorine at C7 reduces oxidation susceptibility compared to non-fluorinated analogs .
    • Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to quantify parent compound degradation .

    Q. How do structural modifications (e.g., fluorine position) affect SAR in dibenzothiepin-based therapeutics?

    • Methodological Answer :

    • Fluorine’s electronic effects : 7-Fluoro substitution enhances metabolic stability by blocking CYP450-mediated oxidation, while 8-fluoro in 7,8-difluoro analogs increases steric hindrance, altering receptor binding .
    • Activity cliffs : Compare IC50_{50} values of 7-fluoro vs. 7,8-difluoro derivatives in functional assays (e.g., cAMP inhibition for GPCR targets) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.